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Compound of Interest

Compound Name:
2-Methoxyquinoline-4-

carbaldehyde

Cat. No.: B3296527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and spectral characterization of 2-Methoxyquinoline-4-carbaldehyde. This

document is intended to serve as a valuable resource for researchers and professionals

engaged in drug discovery and development, offering detailed experimental protocols and data

to facilitate further investigation and application of this compound.

Core Physicochemical Properties
2-Methoxyquinoline-4-carbaldehyde is a quinoline derivative with potential applications in

medicinal chemistry and materials science. A summary of its key physicochemical properties is

presented below.
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Property Value Source

Molecular Formula C₁₁H₉NO₂ [1][2][3]

Molecular Weight 187.19 g/mol [2][3][4]

Monoisotopic Mass 187.06332 Da [1]

Predicted XlogP 2.0 [1]

Physical State Solid (presumed) Inferred from related isomers

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

pKa Data not available

Synthesis and Characterization
While a direct and detailed experimental protocol for the synthesis of 2-Methoxyquinoline-4-
carbaldehyde is not readily available in the reviewed literature, a plausible synthetic route can

be inferred from the synthesis of its isomers and related quinoline derivatives. A common

method for introducing the methoxy group at the 2-position of a quinoline ring is through

nucleophilic substitution of a 2-chloroquinoline precursor. The carbaldehyde group at the 4-

position can be introduced via a Vilsmeier-Haack reaction on an appropriate acetanilide

precursor to form the 2-chloroquinoline-4-carbaldehyde intermediate.

Postulated Synthesis Workflow
A potential two-step synthesis is outlined below. This workflow is based on established

synthetic methodologies for similar quinoline derivatives.[5][6][7]

Substituted Acetanilide Vilsmeier-Haack Reaction
(POCl₃, DMF)

Step 1 2-Chloroquinoline-4-carbaldehyde Nucleophilic Substitution
(Sodium Methoxide, Methanol)

Step 2 2-Methoxyquinoline-4-carbaldehyde
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A postulated two-step synthesis of 2-Methoxyquinoline-4-carbaldehyde.

Step 1: Vilsmeier-Haack Reaction The synthesis would likely begin with a suitable N-acetylated

aniline derivative. Treatment with the Vilsmeier reagent, generated in situ from phosphorus

oxychloride (POCl₃) and dimethylformamide (DMF), would yield the 2-chloroquinoline-4-

carbaldehyde intermediate.[6][7] This reaction is a versatile method for the formylation and

cyclization of activated aromatic compounds.

Step 2: Nucleophilic Aromatic Substitution The resulting 2-chloroquinoline-4-carbaldehyde

would then undergo a nucleophilic aromatic substitution reaction. Refluxing the intermediate

with sodium methoxide in methanol would substitute the chloro group at the 2-position with a

methoxy group to yield the final product, 2-Methoxyquinoline-4-carbaldehyde.[5]

Spectroscopic Characterization
No specific experimental spectroscopic data for 2-Methoxyquinoline-4-carbaldehyde has

been identified in the surveyed literature. However, based on the analysis of its isomers and

related quinoline structures, the expected spectral characteristics can be predicted.[2][8][9][10]

[11][12][13][14][15][16]

Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the

quinoline ring system, a singlet for the aldehyde proton, and a singlet for the methoxy group

protons. The aromatic protons would likely appear in the range of 7.0-9.0 ppm, with the

aldehyde proton resonating further downfield, typically above 9.5 ppm. The methoxy protons

would be expected to appear as a singlet around 4.0 ppm.

Expected ¹³C NMR Spectral Data
The carbon NMR spectrum would be characterized by signals for the nine carbons of the

quinoline ring, the aldehyde carbonyl carbon, and the methoxy carbon. The carbonyl carbon

would be the most downfield signal, expected to be in the region of 190 ppm. The aromatic

carbons would resonate between 110 and 160 ppm, while the methoxy carbon would appear

around 55-60 ppm.
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Expected FT-IR Spectral Data
The infrared spectrum would be expected to show characteristic absorption bands for the

following functional groups:

C=O stretch (aldehyde): A strong band around 1700 cm⁻¹.

C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

C-O stretch (methoxy): A strong band in the region of 1250-1000 cm⁻¹.

Aromatic C=C and C=N stretching: Multiple bands in the 1600-1400 cm⁻¹ region.

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

Expected Mass Spectrometry Data
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 187. The

fragmentation pattern would likely involve the loss of the aldehyde group (CHO) and the

methoxy group (OCH₃).

Biological Activity and Potential Applications
While direct biological studies on 2-Methoxyquinoline-4-carbaldehyde are not available, the

broader class of quinoline derivatives is well-known for a wide range of pharmacological

activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[17]

[18][19][20] The 2-methoxyquinoline-3-carbaldehyde isomer has been reported to exhibit

antimicrobial and anti-diabetic effects.[4]

Given the established biological relevance of the quinoline scaffold, 2-Methoxyquinoline-4-
carbaldehyde represents a promising candidate for further investigation in drug discovery

programs. Its potential as an intermediate in the synthesis of more complex bioactive

molecules also warrants exploration.

Potential Research Workflow for Biological Screening
A typical workflow for the initial biological screening of 2-Methoxyquinoline-4-carbaldehyde is

depicted below.
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2-Methoxyquinoline-4-carbaldehyde
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A generalized workflow for the biological screening of novel compounds.

This guide provides a foundational understanding of 2-Methoxyquinoline-4-carbaldehyde
based on available data and established chemical principles. Further experimental work is

necessary to fully elucidate its properties and potential applications. Researchers are

encouraged to use the information presented herein as a starting point for their own

investigations into this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3296527#physicochemical-properties-of-2-
methoxyquinoline-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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